molecular formula C23H17NO3 B2372313 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide CAS No. 923250-62-8

4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Cat. No. B2372313
CAS RN: 923250-62-8
M. Wt: 355.393
InChI Key: IVXSYODOSNHNHR-UHFFFAOYSA-N
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Description

“4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” is a derivative of coumarin . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .


Synthesis Analysis

This compound can be synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been synthesized and its in vitro anti-inflammatory activity was evaluated. The results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

Studies on coumarin derivatives have demonstrated their antitumor activity . This suggests that “4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” could potentially be used in cancer research and treatment.

Anti-HIV Activity

Coumarin derivatives, which include “4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide”, have shown anti-HIV activity . This indicates potential applications in the treatment of HIV.

Antibacterial and Antifungal Activity

The compound could have antibacterial and antifungal properties, as suggested by studies on coumarin derivatives .

Anticoagulant Activity

Coumarin derivatives have been found to have anticoagulant effects, specifically as inhibitors of the enzyme VKOR, vitamin K epoxide reductase . This suggests potential applications in the treatment of blood clotting disorders.

Triglyceride-Lowering and CNS Stimulant Effects

Coumarin derivatives have shown triglyceride-lowering and central nervous system stimulant effects . This suggests potential applications in the treatment of hypertriglyceridemia and neurological disorders.

Antioxidant Activity

The compound has been synthesized and its in vitro antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Antiviral Activity

The structurally similar compound “4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide” showed 4- to 7-folds higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus . This suggests that “4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” could potentially have antiviral properties.

properties

IUPAC Name

4-methyl-N-(4-oxo-2-phenylchromen-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-15-7-9-17(10-8-15)23(26)24-18-11-12-21-19(13-18)20(25)14-22(27-21)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXSYODOSNHNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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